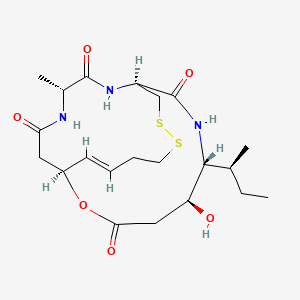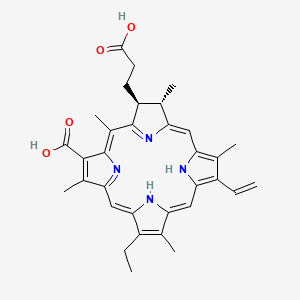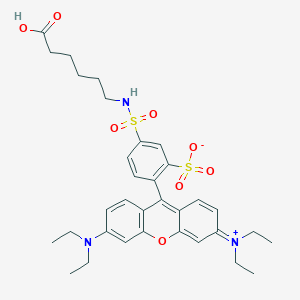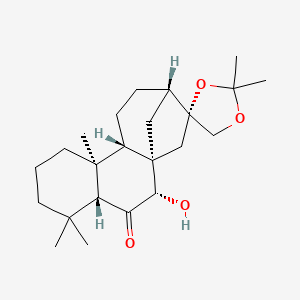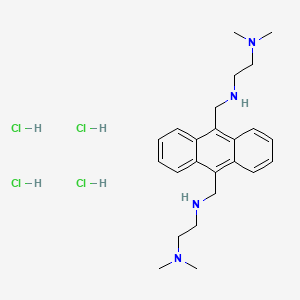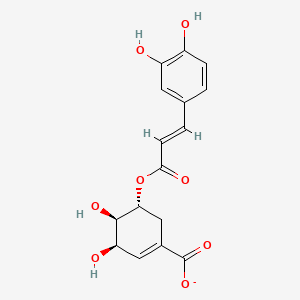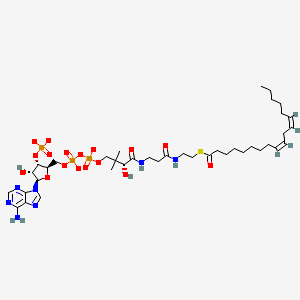
(4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブレデモリック酸は、その顕著な生物活性で知られる天然に存在する化合物です。 それは、マスリニック酸の2β,3α-異性体であり、グリコーゲンホスホリラーゼの異所性部位阻害剤として同定されています 。 この化合物は、特にグルコース代謝の調節と糖尿病前症の治療における潜在的な治療応用により注目を集めています .
準備方法
合成経路と反応条件
ブレデモリック酸の実用的な合成には、容易に入手可能な2β,3β-ジオールから始まる5段階のプロセスが含まれます 。合成経路には、以下のステップが含まれます。
- ヒドロキシル基の保護。
- 対応するケトンを形成するための酸化。
- 目的の2β,3α-ジオールを得るための還元。
- カルボン酸部分の導入のための官能基変換。
- ブレデモリック酸を得るための最終的な脱保護。
工業的生産方法
ブレデモリック酸の具体的な工業的生産方法は広く文書化されていませんが、上記の合成経路は、工業的用途向けにスケールアップすることができます。容易に入手可能な出発物質と一般的な試薬を使用することで、このプロセスは大量生産に適しています。
化学反応の分析
反応の種類
ブレデモリック酸は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をケトンまたはカルボン酸に変換する。
還元: ケトンをアルコールに還元する。
置換: 求核置換反応によって官能基を導入する。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: ハロゲン化物、アミン。
主な生成物
これらの反応から生成される主な生成物には、ケトン、アルコール、置換誘導体などのブレデモリック酸のさまざまな誘導体が含まれます .
科学研究への応用
ブレデモリック酸は、その潜在的な治療応用について広く研究されています。重要な研究分野には、以下が含まれます。
科学的研究の応用
Bredemolic acid has been extensively studied for its potential therapeutic applications. Some of the key research areas include:
Chemistry: Used as a model compound for studying glycogen phosphorylase inhibition.
Biology: Investigated for its role in glucose metabolism and insulin resistance.
Medicine: Potential therapeutic agent for the treatment of prediabetes and type 2 diabetes.
Industry: Explored for its antioxidant properties and potential use in nutraceuticals.
作用機序
ブレデモリック酸は、主にグリコーゲン分解に関与する酵素であるグリコーゲンホスホリラーゼの阻害を通じて作用を発揮します 。 ブレデモリック酸は酵素の異所性部位に結合することで、その活性を低下させ、グリコーゲン分解を減らし、グルコース利用を改善します 。 この機構は、グルコース恒常性が乱れている糖尿病前症などの状態に特に有益です .
類似の化合物との比較
ブレデモリック酸は、以下のような他の五環トリテルペンと構造的に類似しています。
マスリニック酸: 同様の生物活性を有する別のグリコーゲンホスホリラーゼ阻害剤.
コロソリン酸: 抗糖尿病特性とグルコース代謝を調節する能力が知られています.
オレアノール酸: 抗酸化作用と抗炎症作用を示します.
これらの類似点にもかかわらず、ブレデモリック酸は、その特定の異性体形とグリコーゲンホスホリラーゼに対する強力な阻害活性によって独自のものとなっています .
類似化合物との比較
Bredemolic acid is structurally similar to other pentacyclic triterpenes, such as:
Maslinic Acid: Another glycogen phosphorylase inhibitor with similar biological activity.
Corosolic Acid: Known for its anti-diabetic properties and ability to regulate glucose metabolism.
Oleanolic Acid: Exhibits antioxidant and anti-inflammatory properties.
Despite these similarities, bredemolic acid is unique due to its specific isomeric form and its potent inhibitory activity against glycogen phosphorylase .
特性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
(4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 |
InChIキー |
MDZKJHQSJHYOHJ-SXISEVPCSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@H](C3(C)C)O)O)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
同義語 |
edemolic acid maslic acid maslinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)
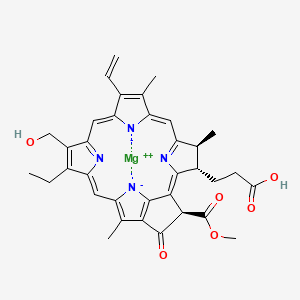
![[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264328.png)

![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)

